molecular formula C12H13NOS B13578788 2-(Benzo[b]thiophen-2-yl)morpholine

2-(Benzo[b]thiophen-2-yl)morpholine

Cat. No.: B13578788
M. Wt: 219.30 g/mol
InChI Key: BEKSXRQIGRPLQU-UHFFFAOYSA-N
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Description

2-(Benzo[b]thiophen-2-yl)morpholine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. The benzo[b]thiophene scaffold is a privileged structure in drug discovery, known for its versatile biological properties and its role as a key pharmacophore in several approved therapeutics . Recent, cutting-edge research has identified derivatives based on the 3-(benzo[b]thiophen-2-yl) pyrrolidine-2,5-dione structure as potent agents with broad-spectrum antiseizure and antinociceptive activity in preclinical models . The lead compound from this study demonstrated significant protection against maximal electroshock (MES) and 6 Hz-induced seizures, and also showed efficacy in models of formalin-induced tonic pain and oxaliplatin-induced neuropathic pain . Mechanistic studies suggest that the biological activity of such compounds may involve interaction with the neuronal voltage-sensitive sodium channel (site 2) . Beyond neuroscience applications, the benzo[b]thiophene core is also being explored in the development of novel antifungal agents, indicating its broad utility in antimicrobial research . This compound serves as a valuable building block and intermediate for researchers aiming to develop new therapeutic candidates for central nervous system (CNS) disorders, neuropathic pain, and infectious diseases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H13NOS

Molecular Weight

219.30 g/mol

IUPAC Name

2-(1-benzothiophen-2-yl)morpholine

InChI

InChI=1S/C12H13NOS/c1-2-4-11-9(3-1)7-12(15-11)10-8-13-5-6-14-10/h1-4,7,10,13H,5-6,8H2

InChI Key

BEKSXRQIGRPLQU-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1)C2=CC3=CC=CC=C3S2

Origin of Product

United States

Synthetic Methodologies for 2 Benzo B Thiophen 2 Yl Morpholine

Direct Synthetic Routes and Strategies

Direct synthesis focuses on the formation of the C-N bond linking the C2 position of the benzothiophene (B83047) ring to the nitrogen atom of the morpholine (B109124) ring. Transition-metal-catalyzed cross-coupling reactions are the most prominent methods in this category.

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of aryl-amine bonds. nih.gov This palladium-catalyzed cross-coupling reaction provides a powerful and versatile method for the synthesis of 2-(benzo[b]thiophen-2-yl)morpholine from a 2-halobenzo[b]thiophene (e.g., 2-bromo or 2-iodobenzo[b]thiophene) and morpholine. researchgate.net The reaction's success hinges on a catalytic cycle involving a palladium(0) species, which undergoes oxidative addition with the aryl halide, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired product and regenerate the catalyst.

The efficacy of the Buchwald-Hartwig amination is highly dependent on the choice of palladium precursor, phosphine (B1218219) ligand, and base. researchgate.netchemrxiv.org Commonly used palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) ([Pd₂(dba)₃]). The selection of the ligand is critical to facilitate the key steps of the catalytic cycle; bulky, electron-rich phosphine ligands such as XantPhos and (±)-BINAP are often employed to promote high catalytic activity. chemrxiv.orgchemspider.com A strong, non-nucleophilic base, typically sodium tert-butoxide (NaOt-Bu), is required to deprotonate the amine, making it a more active nucleophile. researchgate.netchemspider.com

Table 1: Representative Conditions for Palladium-Catalyzed Buchwald-Hartwig Amination

ParameterConditionRole/FunctionSource(s)
Aryl Halide 2-Bromobenzo[b]thiopheneElectrophilic partner researchgate.net
Amine MorpholineNucleophilic partner chemrxiv.org
Palladium Source Pd(OAc)₂ or [Pd₂(dba)₃]Catalyst precursor researchgate.netchemspider.com
Ligand XantPhos or (±)-BINAPStabilizes Pd, promotes reaction chemrxiv.orgchemspider.com
Base Sodium tert-butoxide (NaOt-Bu)Activates the amine nucleophile researchgate.netchemspider.com
Solvent Toluene or DioxaneReaction medium researchgate.netchemspider.com
Temperature 80–140 °CProvides activation energy chemrxiv.orgchemspider.com

Copper-mediated N-arylation, historically known as the Ullmann condensation or Goldberg reaction, represents an alternative and often more economical approach to palladium-catalyzed methods. wikipedia.orgrug.nl Traditional Ullmann reactions required harsh conditions, such as high temperatures (often exceeding 200 °C) and stoichiometric amounts of copper powder. wikipedia.org However, significant advancements have led to the development of milder, truly catalytic systems.

Modern copper-catalyzed C-N coupling reactions typically employ a copper(I) salt, such as copper(I) iodide (CuI), in catalytic amounts. The key innovation enabling milder conditions is the use of a ligand to stabilize the copper catalyst and increase its reactivity. L-proline has emerged as a particularly effective and inexpensive ligand for the coupling of aryl halides with a variety of N-nucleophiles, including cyclic secondary amines like morpholine. mdpi.comnih.gov The reaction generally requires a base, such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄), and is often performed in polar aprotic solvents like dioxane or dimethylformamide (DMF). mdpi.comnih.govresearchgate.net The mechanism is thought to involve a copper(I) amide intermediate that reacts with the aryl halide. rug.nl

Table 2: Representative Conditions for Copper-Mediated N-Arylation (Ullmann-Type Reaction)

ParameterConditionRole/FunctionSource(s)
Aryl Halide 2-Iodobenzo[b]thiopheneElectrophilic partner mdpi.comnih.gov
Amine MorpholineNucleophilic partner mdpi.com
Copper Source Copper(I) Iodide (CuI)Catalyst mdpi.comnih.gov
Ligand L-Proline or 1,10-PhenanthrolineActivates/stabilizes Cu catalyst mdpi.comnih.govrsc.org
Base Cesium Carbonate (Cs₂CO₃)Base mdpi.comnih.gov
Solvent Dioxane or DMFReaction medium mdpi.commdpi.com
Temperature 90–120 °CProvides activation energy mdpi.commdpi.com

Ring-Closing and Cyclization Strategies Utilizing Precursors

An alternative to directly coupling the two heterocyclic rings involves constructing one ring system onto a precursor that already contains the other.

This strategy involves building the morpholine ring onto a pre-formed benzothiophene scaffold. A plausible synthetic route begins with a 2-substituted benzothiophene bearing a two-carbon chain, such as 2-(benzo[b]thiophen-2-yl)ethan-1-amine. This key intermediate can, in turn, be synthesized from 2-acetylbenzo[b]thiophene via reductive amination. The formation of the morpholine ring can then be accomplished by the N-alkylation of the primary amine with a dielectrophile like bis(2-chloroethyl) ether in the presence of a base, leading to intramolecular cyclization. Another approach involves the reaction of the ethanolamine (B43304) derivative, 2-((2-hydroxyethyl)amino)benzo[b]thiophene, with an acid catalyst to induce dehydrative cyclization. Copper-catalyzed multicomponent reactions have also been developed for the synthesis of highly substituted morpholines, which could potentially be adapted using a benzothiophene-based aldehyde. nih.gov

Conversely, the benzothiophene ring can be constructed from a precursor already containing the morpholine moiety. Numerous methods exist for the synthesis of the benzothiophene core. nih.gov A common strategy involves the intramolecular cyclization of an appropriately substituted benzene (B151609) derivative. chemicalbook.com For instance, one could start with thiophenol and react it with morpholine-4-(2-chloroacetyl)chloride to generate an arylthioacetic acid amide derivative. This intermediate, upon treatment with a dehydrating agent like polyphosphoric acid or Eaton's reagent, would undergo intramolecular Friedel-Crafts-type acylation followed by cyclization and dehydration to furnish the benzothiophene ring fused to the morpholine-containing side chain. chemicalbook.com Another established route is the cyclization of 2-alkynylthioanisole derivatives. researchgate.net A morpholine-substituted alkyne could be coupled with a 2-halothioanisole, and the resulting product could then be cyclized under electrophilic or radical conditions to form the desired this compound. researchgate.netnih.gov

Multi-Component Reactions for Integrated Scaffold Assembly

Multi-component reactions (MCRs), which combine three or more reactants in a single operation to form a product containing substantial portions of all reactants, represent a highly efficient strategy for scaffold assembly. youtube.comresearchgate.net This approach is prized for its operational simplicity, convergence, and atom economy. researchgate.net In the context of morpholine synthesis, MCRs have been developed to construct the core ring system. For instance, an efficient synthesis of 2,2,6-trisubstituted morpholines involves a one-pot process mixing an olefin with epichlorohydrin, N-bromosuccinimide, and nosyl amide. nih.gov

While a specific multi-component reaction for the direct synthesis of this compound is not prominently documented, the principles of MCRs offer a conceptual pathway. A hypothetical MCR could involve the reaction of a suitably functionalized benzo[b]thiophene, an amine, and a carbonyl compound in a single pot. youtube.com The Ugi four-component reaction (U-4CR) is a powerful tool in this domain, capable of combining an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to generate complex molecules, and has been adapted for the synthesis of various heterocyclic structures. youtube.comresearchgate.net

Indirect Synthesis Pathways via Precursor Functionalization

Indirect routes, where one heterocyclic core is synthesized and then functionalized to introduce the second, are more commonly described. These pathways can be approached either by modifying a pre-existing benzo[b]thiophene or by building upon a morpholine-based starting material.

This approach begins with a benzo[b]thiophene ring, which is then elaborated at the C-2 position to construct the morpholine moiety. The benzo[b]thiophene scaffold itself can be synthesized through various established methods, such as the reaction of o-halovinylbenzenes with a sulfur source like potassium sulfide (B99878), which avoids the need for a transition-metal catalyst. organic-chemistry.org Another route involves the palladium-catalyzed C-H arylation of heteroarenes. organic-chemistry.org

Once the benzo[b]thiophene nucleus is formed, it must be functionalized at the 2-position to enable the attachment or formation of the morpholine ring. A key intermediate is 2-acetylbenzo[b]thiophene. Classical synthesis of this intermediate often involves Friedel-Crafts acylation, which can suffer from poor regioselectivity, favoring the C-3 position. mdpi.comicsr.in Modern methods have overcome this limitation. One efficient, water-based protocol allows for the synthesis of 2-acetylbenzo[b]thiophenes from commercially available aromatic halides. researchgate.net

From a 2-functionalized benzo[b]thiophene, several routes to the morpholine ring can be envisioned, often proceeding through a vicinal amino alcohol intermediate.

Table 1: Selected Reactions for Benzothiophene-2-Substituted Intermediates

Reaction Type Starting Material Reagents Product Reference
Wittig Reaction 2-Hydroxybenzyltriphenylphosphonium bromide Benzoyl chlorides, triethylamine 3-Benzoyl-2-phenylbenzofurans mdpi.com
Reduction 2-(4-Nitrophenyl)benzothiophene Stannous chloride (SnCl₂) 2-(4-Aminophenyl)benzothiophene nih.gov
Cyclization 2-Iodochalcones Xanthate, Cu(OAc)₂ 2-Acylbenzo[b]thiophenes organic-chemistry.org

This table presents examples of reactions to create functionalized benzothiophene precursors.

This alternative strategy involves attaching a benzo[b]thiophene unit to a pre-formed morpholine ring. The synthesis of the morpholine ring itself can be achieved through various methods, including the cyclization of vicinal amino alcohols or their derivatives. researchgate.net A particularly efficient method involves the palladium-catalyzed carboamination of N-protected amino alcohols with aryl bromides. e3s-conferences.org

Once the morpholine is obtained, it can be coupled with a reactive benzo[b]thiophene derivative. For example, a morpholine can act as a nucleophile, attacking an electrophilic benzo[b]thiophene, such as 2-halobenzo[b]thiophene. Another approach involves synthesizing morpholine derivatives that can participate in cross-coupling reactions. A new series of morpholine derivatives was prepared by reacting morpholine with ethyl chloroacetate, followed by reaction with hydrazine (B178648) hydrate (B1144303) to form a hydrazide, which can be further cyclized and functionalized. researchgate.netuobaghdad.edu.iq

Recent advances have focused on greener and more efficient syntheses of morpholines. A one- or two-step, high-yielding protocol uses the reaction of 1,2-amino alcohols with ethylene (B1197577) sulfate (B86663) and a base like potassium tert-butoxide (tBuOK). chemrxiv.orgnih.gov This method is noted for its ability to achieve selective monoalkylation of primary amines and its scalability. chemrxiv.orgnih.gov

Table 2: Selected Reactions for Morpholine-Based Precursors

Reaction Type Starting Material Reagents Product Type Reference
N-Alkylation & Hydrazinolysis Morpholine Ethyl chloroacetate, then Hydrazine hydrate Morpholin-N-ethyl acetohydrazide researchgate.netuobaghdad.edu.iq
Cyclization from Amino Alcohols 1,2-Amino alcohols Ethylene sulfate, tBuOK Substituted Morpholines chemrxiv.orgnih.gov

This table presents examples of reactions to create functionalized morpholine precursors suitable for further elaboration.

Principles of Green Chemistry in Synthetic Design

Modern synthetic chemistry increasingly prioritizes methodologies that are environmentally benign, efficient, and safe. These principles are being applied to the synthesis of heterocyclic compounds like benzo[b]thiophenes and morpholines.

Performing reactions without a solvent or in an environmentally benign solvent like water significantly reduces chemical waste and potential hazards. A one-step protocol for preparing 2-acetylbenzo[b]thiophenes utilizes water as the reaction medium, yielding a pure product that crystallizes directly from the mixture. researchgate.net Similarly, microwave-assisted, solvent-free syntheses have been developed for other heterocyclic systems, such as benzofuran (B130515) derivatives, highlighting a potential direction for the synthesis of the target compound. nih.gov The synthesis of various benzothiazole (B30560) and related heterocycles has also been achieved efficiently in water. rsc.org

Catalytic processes are a cornerstone of green chemistry as they allow for reactions to proceed with high efficiency using only a small amount of a catalyst, which can often be recycled. The synthesis of both benzo[b]thiophene and morpholine precursors frequently employs transition-metal catalysts, particularly palladium. e3s-conferences.orgmdpi.com For example, Pd-catalyzed C-H arylation and carboamination reactions are powerful tools for building these scaffolds. organic-chemistry.orge3s-conferences.org Copper-catalyzed reactions also feature prominently, such as in the synthesis of 2-acylbenzo[b]thiophenes from 2-iodochalcones. organic-chemistry.org

Atom economy, which measures how much of the reactants' atoms are incorporated into the final product, is maximized in cycloaddition and domino reactions. The synthesis of benzo[b]thiophenes via thiolation annulation of 2-bromo alkynylbenzenes with sodium sulfide is an example of a highly efficient cyclization. organic-chemistry.org The development of MCRs, as discussed previously, is perhaps the ultimate expression of atom economy in synthetic design. researchgate.netnih.gov

Advanced Spectroscopic and Structural Elucidation of 2 Benzo B Thiophen 2 Yl Morpholine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of each nucleus. For 2-(benzo[b]thiophen-2-yl)morpholine, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are indispensable for a full structural assignment.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the benzo[b]thiophene and morpholine (B109124) rings. The aromatic protons of the benzo[b]thiophene moiety would appear in the downfield region, typically between δ 7.0 and 8.0 ppm, with their specific chemical shifts and coupling constants being influenced by the substitution pattern. rsc.org The protons of the morpholine ring would be found in the upfield region, with the methylene (B1212753) groups adjacent to the oxygen and nitrogen atoms showing characteristic chemical shifts.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The carbon atoms of the benzo[b]thiophene ring are expected to resonate in the aromatic region (δ 120-145 ppm), while the saturated carbons of the morpholine ring will appear at higher field strengths. ijlbps.net

Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Multiplicity & Coupling Constants (J, Hz)
H-3~7.2-s
H-4~7.8-d, J ≈ 8.0
H-5~7.3-t, J ≈ 7.5
H-6~7.3-t, J ≈ 7.5
H-7~7.7-d, J ≈ 8.0
H-2' (CH)~4.5~70dd
H-3', H-5' (CH₂)~3.0 (ax), ~3.8 (eq)~67m
H-6' (CH₂)~2.8 (ax), ~3.2 (eq)~46m
NH~2.5-br s
C-2-~145-
C-3-~120-
C-3a-~140-
C-4-~124-
C-5-~125-
C-6-~124-
C-7-~123-
C-7a-~139-
C-2'-~70-
C-3', C-5'-~67-
C-6'-~46-

Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary.

To unequivocally assign the predicted ¹H and ¹³C signals and to confirm the connectivity of the molecular framework, a series of two-dimensional (2D) NMR experiments are employed. nih.govchiralen.comresearchgate.net

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For instance, cross-peaks would be observed between the adjacent aromatic protons on the benzo[b]thiophene ring, as well as between the geminal and vicinal protons within the morpholine ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs. This would allow for the unambiguous assignment of the ¹³C signals for all protonated carbons by correlating them to their attached, and already assigned, protons. chiralen.comresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. For example, the proton at C-2' of the morpholine ring would show a correlation to the C-2 and C-3 carbons of the benzo[b]thiophene ring, confirming the point of attachment between the two ring systems. chiralen.comresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to confirm the stereochemistry and conformation of the molecule, for instance, by observing through-space interactions between protons on the morpholine ring.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis. nih.gov

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular formula of this compound. By measuring the mass with high accuracy, it is possible to distinguish between compounds with the same nominal mass but different elemental compositions. nih.gov For this compound (C₁₂H₁₃NOS), the expected monoisotopic mass would be calculated and compared to the experimental value to confirm the elemental composition.

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting product ions. This provides valuable information about the structure of the molecule. The fragmentation of protonated this compound would likely involve characteristic cleavages of the morpholine ring and the bond connecting it to the benzo[b]thiophene moiety. The fragmentation pattern of benzo[b]thiophene derivatives often involves cleavage of the thiophene (B33073) ring. nih.gov The morpholine ring can undergo ring-opening reactions or loss of small neutral molecules.

Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

m/z Proposed Fragment
[M+H]⁺Protonated molecule
[M+H - H₂O]⁺Loss of water from the morpholine ring
[M+H - C₂H₄O]⁺Loss of ethylene (B1197577) oxide from the morpholine ring
[C₈H₅S]⁺Benzo[b]thienyl cation
[C₄H₈NO]⁺Morpholine-derived fragment

Note: These are predicted fragment ions. The actual fragmentation pattern may vary depending on the ionization method and collision energy.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands for the N-H, C-H, C-O, C-N, and C=C bonds.

Predicted Characteristic IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H stretch (secondary amine)3300-3500Medium
C-H stretch (aromatic)3000-3100Medium
C-H stretch (aliphatic)2850-3000Medium-Strong
C=C stretch (aromatic)1450-1600Medium-Strong
C-O stretch (ether)1070-1150Strong
C-N stretch (amine)1020-1250Medium

Note: These are predicted absorption ranges. The exact position and intensity of the bands can be influenced by the molecular environment.

Computational Chemistry and Theoretical Insights into 2 Benzo B Thiophen 2 Yl Morpholine

Electronic Structure and Molecular Orbital Theory Calculations

The electronic behavior of 2-(benzo[b]thiophen-2-yl)morpholine is fundamental to its reactivity and potential applications. Molecular orbital theory, particularly when implemented with sophisticated computational methods, offers a detailed picture of electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) has become a standard and effective method for investigating the electronic and structural properties of π-conjugated systems and heterocyclic compounds. nih.gov For molecules like this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G+(d,p)), can be employed to determine optimized molecular geometries and various electronic properties in the ground state. nih.govnih.gov

These calculations can elucidate bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional representation of the molecule. Furthermore, DFT is used to calculate key electronic descriptors that offer insights into the molecule's stability and reactivity. While specific DFT studies on this compound are not extensively documented in publicly available literature, the principles can be applied from studies on related benzo[b]thiophene derivatives. nih.gov For instance, the calculated distribution of electron density can highlight the electron-rich and electron-poor regions of the molecule, which is crucial for understanding its interaction with other chemical species.

PropertyDescriptionSignificance for this compound
Optimized Geometry The lowest energy arrangement of atoms in the molecule.Provides precise bond lengths, bond angles, and dihedral angles, defining the 3D structure.
Total Energy The total electronic energy of the molecule in its ground state.A measure of the molecule's overall stability.
Dipole Moment A measure of the net molecular polarity.Indicates the charge separation in the molecule, influencing its solubility and intermolecular interactions.
Molecular Electrostatic Potential (MEP) A map of the electrostatic potential on the electron density surface.Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting reactivity. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov In benzo[b]thiophene derivatives, the HOMO is typically localized on the electron-rich benzothiophene (B83047) ring system, while the LUMO may be distributed across the conjugated system. For this compound, the nitrogen atom of the morpholine (B109124) ring could also influence the electronic distribution and the nature of the frontier orbitals.

Quantum chemical calculations can provide precise energy values for the HOMO and LUMO, allowing for the calculation of the HOMO-LUMO gap and other global reactivity descriptors. researchgate.net These descriptors help in quantifying the molecule's reactivity profile.

ParameterFormulaDescriptionPredicted Significance for this compound
HOMO Energy (EHOMO) -Energy of the highest occupied molecular orbital.Relates to the electron-donating ability of the molecule. A higher value indicates a better electron donor.
LUMO Energy (ELUMO) -Energy of the lowest unoccupied molecular orbital.Relates to the electron-accepting ability of the molecule. A lower value indicates a better electron acceptor.
HOMO-LUMO Gap (ΔE) ELUMO - EHOMOEnergy difference between the LUMO and HOMO.A smaller gap suggests higher reactivity and lower kinetic stability. nih.gov
Ionization Potential (I) -EHOMOThe minimum energy required to remove an electron from the molecule.A lower ionization potential indicates a greater tendency to be oxidized.
Electron Affinity (A) -ELUMOThe energy released when an electron is added to the molecule.A higher electron affinity suggests a greater tendency to be reduced.
Global Hardness (η) (I - A) / 2Resistance of the chemical potential to change in the number of electrons.A higher hardness value indicates lower reactivity.
Global Softness (S) 1 / (2η)The reciprocal of global hardness.A higher softness value suggests higher reactivity. researchgate.net
Electronegativity (χ) (I + A) / 2The power of an atom or group of atoms to attract electrons.A higher electronegativity indicates a better electron acceptor. researchgate.net
Chemical Potential (μ) -(I + A) / 2The escaping tendency of electrons from an equilibrium system.Related to the electrophilicity of the molecule.
Electrophilicity Index (ω) μ2 / (2η)A measure of the energy lowering due to maximal electron flow between donor and acceptor.Quantifies the global electrophilic nature of the molecule.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional shape of a molecule is not static and can adopt various conformations. Understanding the preferred conformations and the energy barriers between them is crucial for comprehending its biological activity and physical properties.

The molecule this compound has conformational flexibility arising from the morpholine ring, which typically adopts a chair conformation, and the rotation around the single bond connecting the morpholine and benzo[b]thiophene moieties. Computational methods can be used to perform a systematic search of the potential energy surface to identify stable conformers (energy minima) and the transition states that connect them.

By calculating the relative energies of different conformers, it is possible to determine the most stable conformation in the gas phase or in different solvent environments using implicit solvation models. For similar heterocyclic systems, it has been shown that the orientation of substituents can significantly impact conformational preferences. researchgate.net In the case of this compound, the orientation of the morpholine ring relative to the planar benzo[b]thiophene system would be of primary interest.

While conformational analysis identifies stable states, molecular dynamics (MD) simulations provide insights into the dynamic behavior of the molecule over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape at a given temperature. nih.gov

For this compound, an MD simulation could reveal how the morpholine ring puckers and how the orientation of the two ring systems fluctuates. This provides a more realistic picture of the molecule's behavior in a dynamic environment, such as in solution, which is critical for understanding its interactions with biological targets. Key parameters derived from MD simulations include root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. nih.gov

Spectroscopic Property Prediction from Theoretical Models

Computational methods are also valuable for predicting spectroscopic properties, which can aid in the interpretation of experimental spectra. DFT calculations can be used to predict vibrational frequencies (FTIR and Raman), electronic transitions (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts. nih.govnih.govnih.gov

Predicted vibrational frequencies can be compared with experimental IR spectra to help assign specific peaks to particular vibrational modes within the molecule. Similarly, Time-Dependent DFT (TD-DFT) can be used to calculate the energies of electronic excitations, which correspond to the absorption bands observed in UV-Vis spectroscopy. nih.govnih.gov The prediction of NMR chemical shifts is another powerful application, aiding in the structural elucidation of the compound by correlating calculated shifts with experimental data. nih.gov While the accuracy of these predictions depends on the level of theory and basis set used, they provide a valuable theoretical complement to experimental characterization.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. Computational methods, particularly those based on Density Functional Theory (DFT), have become invaluable for predicting the ¹H and ¹³C NMR chemical shifts of molecules. mdpi.com The accuracy of these predictions is highly dependent on the chosen computational level, including the functional and basis set. mdpi.com

For a molecule such as this compound, theoretical chemical shift calculations would typically involve geometry optimization of the molecule's ground state. This optimized structure is then used for the NMR shielding tensor calculations. The GIAO (Gauge-Including Atomic Orbital) method is a commonly employed approach for such calculations. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2-145.2
C37.15118.9
C3a-140.1
C47.85124.5
C57.40124.8
C67.35123.0
C77.90122.5
C7a-139.8
C2'4.1068.5
C3'3.8066.7
C5'2.9548.2
C6'3.9566.7
N-H2.50-

Note: This table presents hypothetical data for illustrative purposes, as specific literature values for this compound are unavailable.

Vibrational Frequency Calculations for IR/Raman Spectra

Computational methods are also extensively used to calculate the vibrational frequencies of molecules, which correspond to the peaks observed in Infrared (IR) and Raman spectra. scielo.org.mx These calculations are typically performed using DFT methods, which can provide a good balance between accuracy and computational cost for organic molecules. researchgate.net

The process involves optimizing the molecular geometry to a minimum on the potential energy surface and then calculating the second derivatives of the energy with respect to the nuclear coordinates. scielo.org.mx This yields the harmonic vibrational frequencies. It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors inherent in the computational methods. researchgate.net

For this compound, vibrational analysis would reveal characteristic frequencies for the stretching and bending modes of the benzothiophene and morpholine rings. For instance, C-H stretching vibrations of the aromatic ring are expected in the 3100-3000 cm⁻¹ region, while C-N and C-O stretching of the morpholine ring would appear at lower frequencies. The calculated spectra can be used to assign the bands in experimental IR and Raman spectra, providing a deeper understanding of the molecule's vibrational modes. scielo.org.mx

Table 2: Hypothetical Calculated Vibrational Frequencies and Assignments for this compound

Calculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Assignment
32503120Aromatic C-H stretch
30102890Aliphatic C-H stretch
16101546Aromatic C=C stretch
14501392CH₂ scissoring
12801229C-N stretch
11201075C-O-C stretch
850816Aromatic C-H out-of-plane bend

Note: This table presents hypothetical data for illustrative purposes, as specific literature values for this compound are unavailable. A typical scaling factor might be around 0.96. researchgate.net

Intermolecular Interactions and Crystal Packing Prediction

The arrangement of molecules in the solid state, known as crystal packing, is governed by intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. beilstein-journals.org Predicting the crystal structure of a molecule from its chemical diagram is a significant challenge in computational chemistry, but various methods have been developed to tackle this problem. psu.edunih.gov

For this compound, the presence of a secondary amine in the morpholine ring allows for the formation of hydrogen bonds (N-H···O or N-H···N) in the solid state, which would likely be a dominant factor in its crystal packing. Additionally, the planar benzothiophene moiety can participate in π-π stacking interactions. chemrxiv.org Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. figshare.com

While a specific crystal structure prediction for this compound is not available, studies on related benzothiophene derivatives have shown the importance of S···π contacts and edge-to-face interactions in their crystal packing. nih.gov Computational methods can be used to generate and rank a series of plausible crystal structures based on their calculated lattice energies. These predicted structures can then be compared with experimental data from X-ray diffraction to validate the computational model.

Chemical Reactivity and Derivatization Studies of 2 Benzo B Thiophen 2 Yl Morpholine

Electrophilic Aromatic Substitution Reactions on the Benzothiophene (B83047) Moiety

The benzo[b]thiophene core is an aromatic system susceptible to electrophilic substitution. The reactivity of the ring positions is not uniform; the thiophene (B33073) portion is generally more activated towards electrophiles than the fused benzene (B151609) ring.

Detailed Research Findings: Studies on the electrophilic substitution of the parent benzo[b]thiophene system provide insight into the expected reactivity of its derivatives. Research on protiodetritiation of benzo[b]thiophene has shown that the rate of substitution is influenced by the position on the ring. rsc.org Generally, electrophilic attack occurs preferentially on the thiophene ring rather than the benzenoid ring. chegg.com Within the thiophene ring, substitution can occur at either the C2 or C3 position. While electronic factors often favor attack at C3, the outcome can be influenced by steric effects, including those potentially arising from the sulfur d-orbitals, which may affect substitution at the C2 position. rsc.org

For 2-(Benzo[b]thiophen-2-yl)morpholine, the C2 position is already substituted. The morpholino group, being an amino substituent, is typically an activating group and ortho-, para-directing. However, its influence is transmitted through the C2 position of the thiophene ring. Therefore, electrophilic attack is most likely to occur at the C3 position, which is adjacent to the sulfur atom and activated by it. Other possible sites for substitution are the positions on the fused benzene ring (C4, C5, C6, C7).

While direct electrophilic aromatic substitution on this compound is not extensively documented in dedicated studies, the synthesis of related substituted compounds often proceeds by using a pre-functionalized benzo[b]thiophene precursor. nih.govnih.govnih.gov For example, derivatives are commonly prepared via Friedel-Crafts acylation on a pre-existing benzothiophene, which is then elaborated into more complex structures. mdpi.com

Nucleophilic Reactions at the Morpholine (B109124) Nitrogen

The nitrogen atom of the morpholine ring is a secondary amine, making it a potent nucleophile. This characteristic allows for a wide array of derivatization strategies through reactions with various electrophiles.

Detailed Research Findings: The nucleophilic nature of the morpholine scaffold is a cornerstone of its utility in medicinal chemistry and materials science. jchemrev.comresearchgate.net The lone pair of electrons on the nitrogen atom readily attacks electron-deficient centers, leading to the formation of new covalent bonds. Common derivatization reactions include N-alkylation, N-acylation, and N-sulfonylation. These reactions are fundamental in organic synthesis and allow for the introduction of a vast range of functional groups, thereby modifying the compound's physicochemical properties. For instance, reacting the morpholine nitrogen with alkyl halides introduces alkyl chains, while reaction with acyl chlorides or acid anhydrides yields amides. Similarly, reaction with sulfonyl chlorides produces sulfonamides. Although specific studies focusing solely on the N-derivatization of this compound are not prevalent, this reactivity is well-established for the morpholine heterocycle.

Table 1: Potential Nucleophilic Reactions at the Morpholine Nitrogen

Reaction Type Reagent Class Product Class
N-Alkylation Alkyl halide (R-X) Tertiary amine
N-Acylation Acyl chloride (R-COCl) Amide
N-Arylation Aryl halide (Ar-X) N-Aryl morpholine
N-Sulfonylation Sulfonyl chloride (R-SO₂Cl) Sulfonamide

Functional Group Interconversions and Modifications of the Linker Region

In this compound, the "linker" is the direct single bond connecting the C2 carbon of the benzothiophene ring to the nitrogen atom of the morpholine ring. Direct chemical modification of this stable C-N bond is not a common synthetic strategy. Instead, derivatization efforts typically focus on the functional groups of the two main heterocyclic systems.

Detailed Research Findings: In related molecular scaffolds where a more complex linker exists (e.g., a propanone chain), modifications are more common. For example, the synthesis of certain benzo[b]thiophenyl arylpiperazinyl propan-1-one derivatives involves a multi-step process that includes the formation and subsequent reaction of a vinyl ketone, effectively building and modifying a three-carbon linker between the benzothiophene and piperazine (B1678402) rings. nih.gov However, for this compound, the synthetic focus remains on functionalizing the aromatic core or the morpholine nitrogen, as these sites offer more accessible and predictable chemical reactivity.

Exploration of the Compound as a Ligand in Catalysis or Coordination Chemistry

The structure of this compound contains two potential donor atoms for metal coordination: the sulfur atom in the benzothiophene ring and the nitrogen atom in the morpholine ring. This arrangement suggests its potential use as a bidentate N,S-ligand in coordination chemistry and catalysis.

Detailed Research Findings: The coordination ability of the benzo[b]thiophene scaffold is well-documented. For instance, S-coordinated benzo[b]thiophene complexes with rhenium have been synthesized and characterized, demonstrating the ability of the sulfur atom to act as a coordination site. iastate.edu Furthermore, related heterocyclic systems containing both nitrogen and sulfur have been successfully employed as ligands in catalysis. N,S-heterocyclic carbene palladium(II) complexes, for example, have been shown to catalyze C-C coupling reactions. nih.gov

Given these precedents, this compound could potentially form stable chelate complexes with various transition metals. The resulting metal complexes could exhibit interesting catalytic activities, leveraging the electronic properties of both the benzothiophene and morpholine moieties.

Synthetic Strategies for Analogues and Derivatives of 2 Benzo B Thiophen 2 Yl Morpholine

Systematic Modifications of the Benzothiophene (B83047) Core

The benzothiophene ring is a versatile scaffold found in numerous bioactive compounds and approved drugs, making its modification a central strategy in medicinal chemistry. rsc.orgnih.gov Synthetic approaches to its derivatives include cyclization techniques, functional group modifications, and transition-metal-catalyzed reactions. nih.gov

The introduction of substituents onto the benzothiophene core can significantly influence the physicochemical and biological properties of the resulting molecules. rsc.org The position of these substituents is critical, as it can affect factors like intramolecular π–π stacking, charge transport, and ultimately, the compound's interaction with biological targets. rsc.org

For instance, studies on benzothiophene derivatives have shown that the placement of substituents can have a profound impact on their activity. Research on benzothiophene-1,1-dioxide (BTD) analogs revealed that a heteroaryl or aryl thioether substituent at the C-3 position was effective against M. tuberculosis. rsc.org In contrast, aromatic 6-membered substitutions at the same position were found to be ineffective. rsc.org Similarly, the addition of a methyl group at the C-5 position of the thiophene (B33073) ring has been shown to produce potent inhibitors of certain enzymes. rsc.org

The electronic nature of the substituents also plays a crucial role. Both electron-donating groups (e.g., methoxy, methyl) and electron-withdrawing groups (e.g., chloro) have been incorporated into the benzothiophene structure to modulate its properties. rsc.org For example, in a series of photochromic diarylethenes based on benzo[b]thiophene-1,1-dioxide, electron-donating groups like phenyl and triphenylamine (B166846) were found to shift the absorption band to longer wavelengths, while an electron-withdrawing formyl group could increase the cyclization quantum yield. researchgate.net

Table 1: Examples of Substituent Effects on Benzothiophene Derivatives

SubstituentPositionEffectReference
MethylC-5Produced effective Nampt inhibitors. rsc.org
Heteroaryl/Aryl thioetherC-3Showed efficacy against M. tuberculosis. rsc.org
Phenyl/Triphenylamine (electron-donating)5,5'-position of thiophene rings in a diaryletheneShifted absorption band to longer wavelength. researchgate.net
Formyl (electron-withdrawing)5,5'-position of thiophene rings in a diaryletheneIncreased cyclization quantum yield. researchgate.net
Chloro/Nitro (electron-withdrawing)Phenyl ring at the 2nd position of a quinazolinone scaffold attached to benzothiopheneDemonstrated noteworthy anti-TB activity. rsc.org

This table is generated based on available data and is not exhaustive.

Isosteric replacement, the substitution of an atom or group with another that has similar physical or chemical properties, is a widely used strategy in drug design to create analogues with potentially improved characteristics. sci-hub.se In the context of the benzothiophene core, the replacement of the sulfur atom with other heteroatoms or the benzene (B151609) ring with other aromatic systems can lead to novel scaffolds.

A common isosteric replacement for the benzothiophene scaffold is the benzofuran (B130515) ring system. rsc.org However, studies have shown that this substitution can sometimes lead to a significant reduction in inhibitory action against certain targets. rsc.org Another approach involves the replacement of the benzene part of the benzothiophene with a different ring system, effectively creating thiophene derivatives. rsc.org This strategy has been successful in generating potent enzyme inhibitors. rsc.org The concept of ring equivalents, such as the equivalence between a -CH=CH- group and a sulfur atom, explains the analogy between benzene and thiophene and provides a basis for such isosteric replacements. sci-hub.se

The goal of these modifications is to explore new chemical space and to fine-tune the electronic and steric properties of the molecule to enhance its biological activity and pharmacokinetic profile.

Structural Diversification of the Morpholine (B109124) Ring

The morpholine ring is a privileged structure in medicinal chemistry due to its favorable physicochemical and metabolic properties, as well as the relative ease of its synthesis. nih.gov It is often incorporated into drug candidates to improve properties such as solubility and brain permeability. acs.orgacs.org The diversification of the morpholine ring in 2-(benzo[b]thiophen-2-yl)morpholine analogues is a key strategy for optimizing their biological activity. nih.gov

N-substitution is a common and straightforward method for derivatizing the morpholine ring. nih.govgoogle.com The nitrogen atom of the morpholine can be readily functionalized with a wide variety of substituents, allowing for the exploration of a broad chemical space. nih.gov These substitutions can influence the molecule's basicity, lipophilicity, and steric bulk, all of which can affect its interaction with biological targets.

Synthetic methods for N-substitution often involve the reaction of a secondary morpholine with an appropriate electrophile. For example, N-substituted morpholines can be prepared by reacting an acyclic aliphatic amine with a dichlor-lower alkyl ether in the presence of an acid acceptor. google.com Reductive amination of in situ generated dialdehydes from ribonucleosides with alkylamines is another reported method for synthesizing N-substituted morpholine nucleoside derivatives. nih.gov These strategies provide access to a diverse library of compounds with various N-substituents, which can be screened for desired biological activities.

Altering the size of the morpholine ring through expansion or contraction is a more complex but potentially rewarding strategy for creating novel analogues. wikipedia.org These modifications can significantly alter the conformational properties of the heterocyclic ring, which can in turn impact binding affinity and selectivity for a given biological target.

These ring modification strategies, while synthetically challenging, offer the potential to discover novel scaffolds with unique biological profiles.

Variation of the Inter-Ring Linker (if explored in related compounds)

While the provided information focuses primarily on the direct linkage of the benzothiophene and morpholine rings, the nature of the linker between two cyclic systems is a critical aspect of drug design. In related compounds, the linker can be varied to optimize the spatial orientation of the two rings and to introduce additional points of interaction with a biological target.

For example, in a series of benzothiophene-based compounds, a thioether linker was used to connect the benzothiophene core to a heterocyclic substituent at the C-3 position. rsc.org This strategic placement and the nature of the linker were found to be crucial for the compound's efficacy. While not directly applied to this compound in the provided context, this highlights the importance of exploring different linker strategies. Variations could include changing the length of an alkyl chain, introducing different functional groups within the linker (e.g., amides, esters), or incorporating rigid or flexible linkers to control the conformational freedom of the molecule. Such modifications could be a fruitful area for future synthetic exploration in this class of compounds.

Stereochemical Control and Asymmetric Synthesis of Analogues

The synthesis of specific stereoisomers of this compound analogues is crucial for understanding their structure-activity relationships, as different enantiomers or diastereomers of a chiral molecule often exhibit distinct biological activities. Several strategies can be employed to control the stereochemistry at the C2 and any other chiral centers in the morpholine ring. These methods generally fall into three main categories: chiral pool synthesis, the use of chiral auxiliaries, and asymmetric catalysis.

Chiral Pool Synthesis

This approach utilizes readily available, enantiomerically pure starting materials to construct the chiral morpholine framework. For the synthesis of this compound analogues, a key precursor would be a chiral 2-(benzo[b]thiophen-2-yl)ethanolamine. This intermediate can be synthesized from a chiral amino acid or through the asymmetric reduction of a corresponding α-azido or α-oximino ketone derived from 2-acetylbenzo[b]thiophene. Once the chiral amino alcohol is obtained, cyclization with a suitable two-carbon electrophile, such as a protected 2-haloethanol, can furnish the desired chiral morpholine.

Use of Chiral Auxiliaries

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. researchgate.net After the desired stereocenter is created, the auxiliary can be removed. For the synthesis of this compound analogues, a chiral auxiliary, such as one derived from pseudoephedrine, can be reacted with an arylglyoxal to control the formation of a morpholinone intermediate with high diastereoselectivity. nih.gov This morpholinone can then be reduced to the corresponding morpholine, and the auxiliary cleaved. For instance, a practical and high-yielding synthesis of chiral 1,2-amino alcohols has been reported using arylglyoxals and a pseudoephedrine auxiliary, which proceeds through a morpholinone intermediate. nih.gov This strategy could be adapted by using a benzo[b]thiophenylglyoxal as the starting material.

Asymmetric Catalysis

Asymmetric catalysis is a powerful tool for the synthesis of chiral molecules, often offering high efficiency and enantioselectivity. nih.gov Two prominent catalytic methods applicable to the synthesis of chiral this compound analogues are asymmetric hydrogenation and photocatalytic diastereoselective annulation.

Asymmetric Hydrogenation: This method involves the hydrogenation of a prochiral dehydromorpholine precursor in the presence of a chiral metal catalyst. A 2-(benzo[b]thiophen-2-yl)dehydromorpholine can be synthesized and then subjected to asymmetric hydrogenation to yield the chiral morpholine. Research has shown that bisphosphine-rhodium catalysts with a large bite angle are effective for the asymmetric hydrogenation of 2-substituted dehydromorpholines, achieving quantitative yields and excellent enantioselectivities (up to 99% ee). nih.govrsc.orgsemanticscholar.org This "after cyclization" strategy is highly efficient for creating the stereocenter at the C2 position. nih.gov

Photocatalytic Diastereoselective Annulation: Recent advancements have led to the development of photocatalytic methods for the diastereoselective synthesis of 2-aryl morpholines. nih.gov This strategy employs a visible-light-activated photocatalyst, a Lewis acid, and a Brønsted acid to construct the morpholine ring from readily available starting materials. nih.gov By selecting the appropriate chiral catalyst or starting from a chiral substrate, it is possible to control the stereochemical outcome of the annulation reaction to favor a particular diastereomer.

Below is a table summarizing these stereoselective strategies:

Synthetic StrategyKey Precursor(s)Method of StereocontrolPotential Outcome for this compound Analogues
Chiral Pool Synthesis Chiral 2-(benzo[b]thiophen-2-yl)ethanolamineUse of enantiomerically pure starting materialSynthesis of a specific enantiomer of the target compound.
Chiral Auxiliary Benzo[b]thiophenylglyoxal and a chiral auxiliary (e.g., pseudoephedrine)Temporary incorporation of a chiral directing groupHigh diastereoselectivity in the formation of a morpholinone intermediate, leading to a specific stereoisomer after reduction and cleavage. nih.gov
Asymmetric Hydrogenation 2-(Benzo[b]thiophen-2-yl)dehydromorpholineChiral rhodium catalystHigh enantioselectivity (up to 99% ee) in the formation of the C2 stereocenter. nih.govrsc.org
Photocatalytic Annulation Imines derived from benzo[b]thiophene aldehydes and amino alcoholsChiral photocatalyst or chiral substrateDiastereoselective formation of the morpholine ring. nih.gov

Advanced Analytical Methodologies for Purity Assessment and Quantification in Research Contexts

Chromatographic Techniques for Separation and Purity Profiling

Chromatography is the cornerstone of separation science, indispensable for resolving complex mixtures and assessing the purity of chemical compounds. For a heterocyclic molecule like 2-(Benzo[b]thiophen-2-yl)morpholine, which possesses both a polar morpholine (B109124) ring and a nonpolar benzothiophene (B83047) system, a variety of chromatographic methods can be employed.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive organic compounds, making it highly suitable for this compound. nih.govlibretexts.org The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. Given the compound's structure, reversed-phase HPLC would be the most common approach.

A typical HPLC system for analyzing this compound would involve a C18 stationary phase, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency for mass spectrometry detection.

Diverse detection methods can be coupled with HPLC for comprehensive analysis:

UV-Vis Detection: The benzothiophene moiety in the molecule contains a chromophore that absorbs ultraviolet (UV) light. mdpi.com A Diode Array Detector (DAD) or a variable wavelength UV detector can be used to monitor the column effluent at a specific wavelength, typically the wavelength of maximum absorbance (λmax), to detect and quantify the compound.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides not only retention time data but also mass-to-charge ratio information. unime.it This is exceptionally powerful for confirming the identity of the target compound and for identifying and characterizing impurities or degradation products based on their mass.

A hypothetical HPLC method for the purity profiling of this compound is outlined in the table below.

Table 1: Illustrative HPLC Parameters for this compound Analysis

Parameter Setting Purpose
Column C18, 250 mm x 4.6 mm, 5 µm Standard reversed-phase column for separating compounds based on hydrophobicity.
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile Gradient elution allows for the separation of compounds with a range of polarities.
Gradient 5% B to 95% B over 20 minutes Ensures elution of both polar impurities and the less polar main compound.
Flow Rate 1.0 mL/min Typical analytical flow rate for good separation efficiency.
Column Temp. 30 °C Controlled temperature ensures reproducible retention times.
Detector UV at 254 nm and/or MS UV for quantification and MS for identification and structural elucidation.

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. restek.com Direct analysis of this compound by GC could be challenging due to its relatively high molecular weight and the presence of the polar morpholine group, which can lead to poor peak shape and thermal degradation in the hot injector port.

To overcome these limitations, a derivatization step is often necessary. nih.govnih.gov The secondary amine in the morpholine ring can be reacted with a suitable agent to create a more volatile and thermally stable derivative. A common approach for secondary amines is nitrosation or acylation. researchgate.net For instance, reacting the compound with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would replace the active hydrogen on the morpholine nitrogen with a non-polar trimethylsilyl (B98337) (TMS) group, increasing its volatility.

Another established method for morpholine itself involves derivatization with sodium nitrite (B80452) under acidic conditions to form the stable and volatile N-nitrosomorpholine, which is then analyzed by GC-MS. nih.govresearchgate.net This approach could be adapted for this compound.

The GC-MS analysis would provide a retention time specific to the derivative and a mass spectrum that can confirm its identity through characteristic fragmentation patterns.

Table 2: Potential GC-MS Method with Derivatization

Step Description Rationale
Derivatization Reaction with a silylating agent (e.g., BSTFA) or nitrosating agent. To increase volatility and thermal stability, and to improve chromatographic performance. nih.govresearchgate.net
GC Column DB-5ms or similar non-polar capillary column Provides good separation of a wide range of compounds based on boiling point.
Injector Temp. 250 °C Ensures rapid volatilization of the derivatized analyte.
Oven Program Start at 100 °C, ramp to 300 °C Temperature programming is essential for eluting higher boiling point compounds.
Carrier Gas Helium or Hydrogen Inert gases to carry the analyte through the column.

| Detector | Mass Spectrometer (MS) | Provides definitive identification based on the mass spectrum of the derivative. |

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. selvita.com SFC is recognized for its fast, efficient, and "greener" separations compared to normal-phase HPLC, as it significantly reduces the use of organic solvents. youtube.com

A key application of SFC is in the separation of chiral compounds (enantiomers). afmps.bechromatographyonline.com While the parent structure of this compound is achiral, substitution on the morpholine or benzothiophene rings could introduce a chiral center. In such cases, separating the enantiomers would be critical, as they can have different biological activities.

SFC using a chiral stationary phase (CSP) is a powerful tool for this purpose. researchgate.net Polysaccharide-based columns (e.g., those derived from cellulose (B213188) or amylose) are widely used and have proven effective for a broad range of chiral separations in SFC. afmps.be The separation is achieved through differential interactions between the enantiomers and the chiral selector on the stationary phase. The use of co-solvents like methanol or ethanol (B145695) in the CO2 mobile phase helps to modulate retention and selectivity.

The advantages of SFC for chiral separations include higher efficiency, faster analysis times, and reduced solvent consumption, making it a preferred method in pharmaceutical research. selvita.comyoutube.com

Quantitative Analytical Methods in Chemical Research

Beyond identifying and profiling a compound, quantitative analysis is essential to determine its concentration in a sample or to measure the yield of a chemical reaction.

UV-Vis spectrophotometry is a straightforward and robust method for quantifying compounds that contain chromophores. iajps.com The benzothiophene ring system in this compound is an effective chromophore, absorbing light in the UV region of the electromagnetic spectrum. mdpi.comresearchgate.net

The principle behind this technique is the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance of a solution of this compound at its wavelength of maximum absorbance (λmax), its concentration can be determined, provided a reference standard is available. libretexts.org The λmax for benzothiophene derivatives typically falls in the range of 250-350 nm. nih.govrsc.orgresearchgate.net

Table 3: Key Parameters in UV-Vis Spectrophotometry

Parameter Description Relevance to Analysis
λmax Wavelength of Maximum Absorbance Measurement at λmax provides the highest sensitivity and minimizes deviations from the Beer-Lambert Law. For benzothiophenes, this is typically in the UV range. nih.govrsc.org
Molar Absorptivity (ε) A constant that relates absorbance to concentration. A high molar absorptivity indicates a strong absorbance, leading to higher sensitivity in the assay.
Solvent The liquid in which the sample is dissolved (e.g., Ethanol, Acetonitrile). The solvent must be transparent in the wavelength range of interest and should not react with the analyte.

| Cuvette Path Length | The distance light travels through the sample (typically 1 cm). | A standardized path length is crucial for reproducible and accurate concentration measurements. |

For accurate quantification using techniques like HPLC-UV or UV-Vis spectrophotometry, a calibration curve is essential. scielo.org.za A calibration curve is a graph that plots the analytical signal (e.g., absorbance or peak area) versus the concentration of a series of standards of known concentration.

To construct a calibration curve for this compound, the following steps are taken:

Prepare Standard Solutions: A series of solutions containing the pure compound at different, precisely known concentrations are prepared in a suitable solvent.

Measure Analytical Signal: Each standard solution is analyzed using the chosen method (e.g., HPLC-UV or UV-Vis spectrophotometer), and the corresponding response (peak area or absorbance) is recorded.

Plot the Data: The response is plotted on the y-axis against the concentration on the x-axis.

Perform Linear Regression: A straight line is fitted to the data points using linear regression. The equation of the line (y = mx + c) and the coefficient of determination (R²) are calculated. An R² value close to 1.0 (e.g., >0.995) indicates a strong linear relationship.

Analyze Unknown Sample: The unknown sample is analyzed under the same conditions, and its response is measured.

Calculate Concentration: The concentration of the unknown sample is determined by interpolating its response on the calibration curve using the regression equation.

This method provides a high degree of precision and accuracy for the quantification of this compound in research settings.

Outlook and Future Directions in Research on 2 Benzo B Thiophen 2 Yl Morpholine

Emerging Synthetic Paradigms and Methodological Innovations

The synthesis of 2-(benzo[b]thiophen-2-yl)morpholine derivatives, while not extensively documented for the parent compound itself, can be envisioned through the lens of modern synthetic organic chemistry. Traditional methods for creating 2-substituted benzo[b]thiophenes often involve multi-step sequences. nih.govmdpi.com However, recent advancements are paving the way for more efficient and modular approaches.

Emerging strategies are likely to focus on late-stage functionalization and multicomponent reactions to rapidly generate diverse libraries of analogs for biological screening. For instance, a one-pot synthesis of 2-aroyl-benzo[b]thiophen-3-ols has been developed, which could potentially be adapted to introduce a morpholine (B109124) moiety. nih.gov Furthermore, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, present a powerful tool for the N-arylation of morpholine with a suitable 2-halo-benzo[b]thiophene precursor. researchgate.net The development of more robust and versatile catalysts, including those based on nickel, could further enhance the efficiency and substrate scope of such transformations.

A particularly promising avenue is the use of photocatalysis, which has been successfully employed for the synthesis of substituted morpholines under continuous flow conditions. researchgate.net This technology offers advantages in terms of scalability, safety, and access to novel chemical space. Additionally, innovative methods for the construction of the morpholine ring itself, such as those starting from 1,2-amino alcohols and ethylene (B1197577) sulfate (B86663), provide efficient and environmentally friendly alternatives to traditional routes. chemrxiv.org The diastereoselective synthesis of highly decorated and conformationally rigid morpholines, as demonstrated through the ring-opening of 2-tosyl-1,2-oxazetidine, offers a pathway to probe the structure-activity relationships of this compound analogs with high precision. acs.org

Future synthetic endeavors will likely focus on:

Convergent Syntheses: Developing strategies where the benzo[b]thiophene and morpholine moieties are synthesized separately and then coupled in a final step to allow for maximum diversity.

Asymmetric Synthesis: Creating enantiomerically pure versions of chiral this compound derivatives to investigate the stereochemical requirements for biological activity.

Flow Chemistry and Automation: Utilizing these technologies to accelerate the synthesis and purification of compound libraries for high-throughput screening.

Novel Computational Applications and Theoretical Advancements

Computational chemistry is poised to play a pivotal role in accelerating the discovery and optimization of this compound-based compounds. Molecular docking and molecular dynamics (MD) simulations have already been employed to study the interactions of related benzo[b]thiophene derivatives with various biological targets. xml-journal.netnih.gov

A key area of future computational research will be the continued investigation of the interaction of these compounds with dopamine (B1211576) receptors, particularly the D3 subtype, following the promising initial findings for "benzothiophene morpholine analogues" in the context of drug addiction. xml-journal.netcjnmcpu.com Advanced computational techniques, such as free energy perturbation (FEP) and enhanced sampling MD simulations, can provide more accurate predictions of binding affinities and residence times, guiding the design of more potent and selective ligands. mdpi.comnih.gov

Density Functional Theory (DFT) calculations will be instrumental in understanding the electronic properties of the this compound scaffold. organic-chemistry.org These studies can elucidate the impact of substituents on the frontier molecular orbitals (HOMO and LUMO), which in turn influences the reactivity, stability, and potential for charge transport in materials science applications.

Future computational work should also focus on:

ADME/Tox Prediction: Employing in silico models to predict the absorption, distribution, metabolism, excretion, and toxicity profiles of novel analogs early in the drug discovery process, thereby reducing the likelihood of late-stage failures.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: Combining the accuracy of quantum mechanics for the ligand and the active site with the efficiency of molecular mechanics for the rest of the protein to gain a more detailed understanding of enzyme-ligand interactions.

Machine Learning and Artificial Intelligence: Utilizing AI algorithms to analyze large datasets from high-throughput screening and computational studies to identify novel structural motifs with desired biological activities.

Potential Non-Traditional Applications in Materials Science or Analytical Chemistry

While the primary focus of research on the this compound scaffold has been medicinal, its inherent structural and electronic properties suggest potential applications in other scientific domains.

Materials Science: Benzo[b]thiophene derivatives are known to be valuable building blocks for organic semiconductors due to their fused aromatic system, which can facilitate π-π stacking and charge transport. rsc.org The incorporation of a morpholine unit could modulate the electronic properties and solid-state packing of these materials. It is conceivable that derivatives of this compound could be explored as:

Organic Thin-Film Transistors (OTFTs): The benzo[b]thiophene core could serve as the semiconductor, with the morpholine group influencing solubility, film morphology, and interaction with the dielectric layer.

Organic Light-Emitting Diodes (OLEDs): By tuning the electronic properties through substitution, these compounds could be investigated as host materials or emitters in OLED devices.

Sensors: The nitrogen and oxygen atoms of the morpholine ring could act as binding sites for specific analytes, and the benzo[b]thiophene moiety could provide a fluorescent or electrochemical signal upon binding. For instance, N-acylated 2-(aminomethylene)benzo[b]thiophene-3(2Н)-ones with a terminal phenanthroline group have been shown to be effective dual-mode molecular switches. beilstein-journals.org

Analytical Chemistry: The development of selective and sensitive analytical methods for the detection of biologically active compounds is crucial. Derivatives of this compound could serve as novel scaffolds for the development of:

Chromatographic Standards: As new analogs are synthesized and tested, well-characterized reference standards will be required for analytical method development and validation using techniques like HPLC and GC-MS. researchgate.net

Molecular Probes: Fluorescently labeled derivatives could be synthesized to visualize and quantify their distribution and interaction with biological targets in vitro and in vivo.

Challenges and Opportunities in the Continued Chemical Exploration of this Compound Class

The continued exploration of this compound presents both challenges and exciting opportunities for chemists.

Challenges:

Scalable Synthesis: Developing cost-effective and scalable synthetic routes will be crucial for the production of sufficient quantities of lead compounds for advanced preclinical and clinical studies. chemrxiv.org

Regioselectivity: Controlling the regioselectivity during the synthesis of substituted benzo[b]thiophenes can be challenging, often leading to mixtures of isomers that require tedious purification.

Chirality: For derivatives with a chiral center on the morpholine ring, the separation of enantiomers and the development of stereoselective syntheses will be necessary to fully elucidate their pharmacological profiles. acs.org

Limited Commercial Availability: The limited number of commercially available starting materials for both the benzo[b]thiophene and substituted morpholine moieties can hinder rapid library synthesis.

Opportunities:

Untapped Biological Potential: The initial discovery of dopamine D3 receptor activity for this scaffold suggests that a vast and underexplored biological space awaits investigation. nih.govcjnmcpu.com Systematic exploration of this compound class could lead to the discovery of novel therapeutics for a range of disorders.

Structure-Activity Relationship (SAR) Studies: The modular nature of the this compound scaffold provides an excellent platform for detailed SAR studies to understand the key structural features required for biological activity.

Interdisciplinary Collaboration: The development of this compound class will benefit greatly from collaborations between synthetic chemists, computational chemists, pharmacologists, and materials scientists.

Development of Novel Chemical Tools: The synthesis of new derivatives can lead to the creation of valuable chemical probes to investigate complex biological processes.

Q & A

What are the common synthetic routes for 2-(Benzo[b]thiophen-2-yl)morpholine, and how do reaction conditions influence yield?

Level: Basic
Answer:
The synthesis of this compound derivatives often involves coupling reactions. For example:

  • Suzuki-Miyaura Cross-Coupling : In -(Benzo[b]thiophen-2-yl)-6-bromo-1H-indole was synthesized via Suzuki coupling using a boronic acid and iodinated benzo[b]thiophene, achieving a 57% yield. Key factors include catalyst choice (e.g., Pd(PPh₃)₄) and solvent (THF/toluene).
  • [3+2] Cycloaddition : describes tetrazole analogs synthesized via azide condensation, requiring tributyltin azide and acrylonitrile precursors. Reaction time (24–48 hours) and temperature (80–100°C) critically affect regioselectivity and purity.
  • Dimerizing Sulfuration : highlights chalcone dimerization using elemental sulfur to form dithiole derivatives, where stoichiometric control of sulfur prevents over-functionalization.

Optimization Tips : Adjust catalyst loading (0.5–5 mol%), solvent polarity (DMF for polar intermediates), and inert atmospheres to suppress side reactions .

How can crystallographic data resolve structural ambiguities in derivatives of this compound?

Level: Advanced
Answer:
X-ray crystallography () provides atomic-level insights:

  • Dihedral Angles : In tetrazole analogs, the benzothiophene ring exhibits near-planarity (r.m.s. deviation: 0.0084 Å), while the tetrazole moiety forms dihedral angles of 60.94–88.92° with the benzothiophene plane. These angles influence π-π stacking and hydrogen-bonding networks.
  • Hydrogen Bonding : In , N–H···N bonds stabilize chains parallel to the a-axis, with bond lengths of 2.85–2.89 Å. Discrepancies in unit cell parameters (e.g., Z = 1 vs. Z = 2) may arise from solvent inclusion (e.g., methanol monosolvate).
    Methodological Note : Use SHELX for structure refinement and PLATON to validate intermolecular interactions. Contradictions in lattice symmetry can be addressed by re-measuring at varying temperatures .

What spectroscopic and chromatographic methods are recommended for characterizing this compound derivatives?

Level: Basic
Answer:

  • NMR Spectroscopy : utilized ¹H/¹³C NMR to confirm indole-benzo[b]thiophene linkages. Key shifts include aromatic protons at δ 7.2–8.5 ppm and morpholine CH₂ groups at δ 3.4–3.7 ppm.
  • HRMS : High-resolution mass spectrometry (e.g., ESI-TOF) verifies molecular ions within 3 ppm error, as in for dithiole derivatives.
  • HPLC-PDA : For purity assessment, use C18 columns with acetonitrile/water gradients ( ).
    Critical Step : Deuterochloroform (CDCl₃) is preferred for NMR due to its inertness toward sulfur-containing compounds .

How can reaction yields be optimized in heterocyclic systems containing benzo[b]thiophen-2-yl groups?

Level: Advanced
Answer:

  • Catalyst Screening : In Suzuki couplings ( ), Pd(OAc)₂ with SPhos ligand increased yields by 15% compared to Pd(PPh₃)₄.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates but may promote decomposition above 120°C.
  • Microwave Assistance : achieved faster cyclization (30 minutes vs. 24 hours) using microwave irradiation at 150°C.
    Data-Driven Approach : Design of Experiments (DoE) can model interactions between temperature, catalyst loading, and solvent polarity to identify global maxima .

What is the role of the benzo[b]thiophene moiety in the biological activity of morpholine derivatives?

Level: Basic
Answer:
The benzo[b]thiophene core acts as a rigid pharmacophore:

  • Anticancer Activity : In , tetrazole analogs showed IC₅₀ values <10 μM against breast cancer cells, attributed to planar benzothiophene intercalating DNA.
  • Enzyme Inhibition : links the sulfur atom to selective SGLT2 inhibition (e.g., ipragliflozin intermediates), where C–S···O interactions enhance binding to hydrophobic enzyme pockets.
    Validation : Molecular docking (AutoDock Vina) and MD simulations (AMBER) can predict binding modes .

How can regioselectivity challenges in benzo[b]thiophene functionalization be addressed?

Level: Advanced
Answer:

  • Directing Groups : used a tert-butoxycarbonyl (Boc) group at the indole N-position to steer coupling to the C2 position of benzo[b]thiophene.
  • Halogen Dance : Bromine at C5 () directs electrophilic substitution to C3 via inductive effects.
  • Steric Control : Bulky substituents (e.g., 3,5-dimethoxyphenyl in ) hinder undesired C7 functionalization.
    Analytical Support : In-situ IR monitoring tracks intermediate formation during lithiation (e.g., n-BuLi at −78°C) .

How do electronic properties of substituents affect the optoelectronic behavior of benzo[b]thiophene-morpholine hybrids?

Level: Advanced
Answer:

  • Donor-Acceptor Systems : Methoxy groups () increase electron density, red-shifting UV-Vis absorption (λmax ≈ 350 nm).
  • Bandgap Engineering : Trimethoxy substitution ( ) reduces HOMO-LUMO gaps by 0.3 eV, enhancing charge transport in OLEDs (cf. ).
    Characterization : Cyclic voltammetry (CH₃CN, 0.1 M TBAPF₆) and DFT calculations (B3LYP/6-31G*) correlate substituent effects with redox potentials .

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